Befiradol fumarate

Description

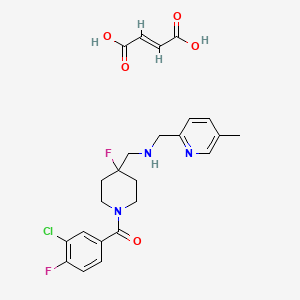

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

208110-65-0 |

|---|---|

Molecular Formula |

C24H26ClF2N3O5 |

Molecular Weight |

509.9 g/mol |

IUPAC Name |

(E)-but-2-enedioic acid;(3-chloro-4-fluorophenyl)-[4-fluoro-4-[[(5-methylpyridin-2-yl)methylamino]methyl]piperidin-1-yl]methanone |

InChI |

InChI=1S/C20H22ClF2N3O.C4H4O4/c1-14-2-4-16(25-11-14)12-24-13-20(23)6-8-26(9-7-20)19(27)15-3-5-18(22)17(21)10-15;5-3(6)1-2-4(7)8/h2-5,10-11,24H,6-9,12-13H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |

InChI Key |

HCRQBLXXJOROBP-WLHGVMLRSA-N |

Isomeric SMILES |

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.C(=C/C(=O)O)\C(=O)O |

Canonical SMILES |

CC1=CN=C(C=C1)CNCC2(CCN(CC2)C(=O)C3=CC(=C(C=C3)F)Cl)F.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Contextualizing Befiradol Fumarate Within Neuropharmacological Research

Historical Trajectories in Pharmaceutical Development and Repurposing

The development of Befiradol (B1667908) illustrates a common strategy in the pharmaceutical industry known as drug repurposing, where a compound initially investigated for one condition is later developed for a different therapeutic use. zenodo.org Befiradol was first discovered and developed by the French pharmaceutical company Pierre Fabre Médicament. wikipedia.orgmental-health-matters.org The initial focus of its development was as a non-opioid analgesic for treating chronic and neuropathic pain. ncats.ioncats.iospringer.com Research during this period demonstrated that Befiradol produced powerful analgesic and antiallodynic effects in rat models of pain, comparable to high doses of opioid painkillers but with little to no development of tolerance. wikipedia.org Clinical trials were conducted to investigate its efficacy in conditions such as painful peripheral diabetic polyneuropathy. patsnap.comclinicaltrialsregister.eu

However, development for pain indications was discontinued. ncats.iospringer.com In September 2013, the development and commercialization rights for Befiradol were out-licensed to Neurolixis, a U.S.-based biotechnology company. wikipedia.orgncats.io Neurolixis redirected the compound's development pipeline, announcing its intention to repurpose Befiradol for the treatment of levodopa-induced dyskinesia (LID) in patients with Parkinson's disease. wikipedia.orgmental-health-matters.org

This strategic shift was supported by a strong scientific rationale based on the role of the serotonin (B10506) 5-HT1A receptor in the mechanism underlying LID. neurolixis.com The repurposing effort gained significant support from major research foundations. The Michael J. Fox Foundation and Parkinson's UK provided several research grants to support preclinical and clinical development. wikipedia.orgmichaeljfox.org In March 2019, the U.S. Food and Drug Administration (FDA) approved Neurolixis's Investigational New Drug (IND) application, authorizing a Phase 2 clinical study in Parkinson's disease patients with LID. ncats.ioneurolixis.com A Phase 2a clinical trial, which began patient recruitment in late 2021, successfully met its primary and secondary endpoints, demonstrating a reduction in dyskinesia. wikipedia.orgpatsnap.comdrugbank.com Subsequent analysis also suggested a reduction in parkinsonism symptoms, opening the possibility of a dual-efficacy therapy. wikipedia.orgmental-health-matters.org

| Development Phase | Original Indication (Pierre Fabre) | Repurposed Indication (Neurolixis) |

| Discovery | Pain (Cancer, Neuropathic) | - |

| Preclinical | Analgesic & Antiallodynic Effects | Anti-dyskinetic Effects in PD Models |

| Clinical | Phase II (Diabetic Neuropathies) - Discontinued | Phase 2a (Levodopa-Induced Dyskinesia) - Completed |

| Current Status | Discontinued | Phase 2 Completed, Advancing to larger trials |

This table summarizes the developmental timeline and repurposing of Befiradol fumarate (B1241708). wikipedia.orgspringer.compatsnap.com

Academic Significance as a Selective Serotonin 5-HT1A Receptor Ligand

Befiradol's importance in academic and research settings stems from its highly specific and potent interaction with the serotonin 1A (5-HT1A) receptor. ebi.ac.ukmedchemexpress.com The 5-HT1A receptor, a G protein-coupled receptor (GPCR), is a key target in neuropharmacology due to its role in modulating mood, anxiety, and motor control. wikipedia.orgnih.gov

Befiradol is distinguished by two key properties: it is a highly selective full agonist for the 5-HT1A receptor. wikipedia.orgneurolixis.com It exhibits over 1000-fold selectivity for the 5-HT1A receptor compared to a wide range of other receptor types, minimizing off-target effects. neurolixis.comnih.gov As a full agonist, it maximally activates the receptor, in contrast to partial agonists like buspirone (B1668070) or tandospirone (B1205299) which produce a submaximal response. neurolixis.comwikipedia.orgmdpi.com This high efficacy is crucial for its mechanism of action in reducing LID, which is thought to involve the inhibition of serotonergic neurons that erratically release dopamine (B1211576) after conversion from levodopa (B1675098). neurolixis.comnih.gov

In recombinant cell lines, Befiradol demonstrates high agonist efficacy across various signal transduction pathways, including G-protein activation, ERK phosphorylation, and inhibition of adenylyl cyclase. wikipedia.org In rat brain tissue, it has been shown to preferentially activate GαO proteins in the hippocampus and to fully inhibit the electrical activity of serotonin neurons in the dorsal raphe nucleus via presynaptic 5-HT1A autoreceptors. wikipedia.orgnih.gov

The compound's utility in research is further extended by its use as a positron emission tomography (PET) radiotracer. mental-health-matters.org When labeled with the radioisotope fluorine-18 (B77423) ([18F]), it is known as [18F]-F13640. wikipedia.org This radiolabeled version allows for the in-vivo imaging and quantification of 5-HT1A receptors in the brains of various species, including humans. wikipedia.orgpatsnap.com Because Befiradol is an agonist, [18F]-F13640 PET imaging specifically enables the detection and study of 5-HT1A receptors that are in a functionally active state, providing a significant advantage over antagonist radiotracers which label the entire receptor population regardless of their functional status. wikipedia.orgmental-health-matters.org

| Property | Description | Significance |

| Receptor Target | Serotonin 5-HT1A Receptor | Key modulator of mood and motor control. wikipedia.org |

| Selectivity | >1000-fold for 5-HT1A vs. other receptors | High specificity reduces potential off-target effects. neurolixis.comnih.gov |

| Activity | Full Agonist | Produces maximal receptor activation. wikipedia.org |

| Mechanism | Activates pre- and post-synaptic 5-HT1A receptors. wikipedia.org | Inhibits serotonin neuron firing, reducing aberrant dopamine release. neurolixis.comnih.gov |

| Research Tool | Used as PET radiotracer ([18F]-F13640) | Allows for imaging of functionally active 5-HT1A receptors in the brain. wikipedia.orgmental-health-matters.org |

This table provides an overview of the key pharmacological properties of Befiradol fumarate.

Preclinical studies in non-human primate models of Parkinson's disease have provided strong evidence for its therapeutic potential.

| Animal Model | Finding | Reference |

| MPTP-treated marmosets | Reduced Levodopa-induced dyskinesia scores by approximately 50% at a dose of 0.4 mg/kg. kcl.ac.uk | kcl.ac.uk |

| MPTP-treated marmosets & macaques | Potently reduced Levodopa-induced dyskinesia at oral doses as low as 0.1 to 0.4 mg/kg. wikipedia.orgmental-health-matters.org | wikipedia.orgmental-health-matters.org |

| MPTP-treated marmosets | Reduced motor disability scores, suggesting it may have its own motor facilitation effects. nih.govkcl.ac.uk | nih.govkcl.ac.uk |

This table summarizes key findings from preclinical research on Befiradol in primate models of Parkinson's disease.

Pharmacological Mechanisms and Receptor Interactions of Befiradol Fumarate

Elucidation of 5-HT1A Receptor Agonist Efficacy and Selectivity

Befiradol (B1667908) exhibits nanomolar affinity for 5-HT1A receptors and demonstrates exceptional selectivity, with over 1000-fold greater affinity for the 5-HT1A receptor compared to other receptor types. nih.govneurolixis.comnih.gov This high selectivity minimizes off-target effects, which can be a limitation for other serotonergic agents that interact with multiple receptor subtypes. nih.gov Unlike partial agonists such as buspirone (B1668070) and eltoprazine, Befiradol acts as a full agonist, maximally activating the 5-HT1A receptor. nih.govneurolixis.com

High Agonist Efficacy Across Signal Transduction Read-outs

Befiradol's high efficacy as a 5-HT1A receptor agonist has been demonstrated across various signal transduction pathways. nih.gov Its activation of the receptor initiates a cascade of intracellular events, influencing multiple cellular functions.

A distinguishing characteristic of Befiradol is its ability to elicit pronounced phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.gov This effect has been observed both in vitro and ex vivo and differentiates it from other 5-HT1A receptor agonists like (+)-8-OH-DPAT. nih.gov The activation of the ERK1/2 pathway is significant as it is involved in the regulation of various cellular processes, including gene expression and neuroplasticity. Recent research has focused on developing 5-HT1A receptor-biased agonists that preferentially activate ERK1/2 phosphorylation, with some compounds showing significant antidepressant-like effects in preclinical models.

Upon binding to the 5-HT1A receptor, Befiradol initiates the activation of intracellular heterotrimeric G proteins. This is a crucial step in the signal transduction process for G protein-coupled receptors (GPCRs) like the 5-HT1A receptor. The activation involves the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the Gα subunit, leading to the dissociation of the Gα and Gβγ subunits, which then modulate the activity of downstream effector proteins.

Acute administration of 5-HT1A receptor agonists can lead to the internalization of the autoreceptors, reducing their density on the plasma membrane of neurons in the dorsal raphe nucleus by 30-40%. ru.nl This process is typically transient, with receptor levels returning to normal within 24 hours. ru.nl While this is a known phenomenon for the 5-HT1A receptor class, specific quantitative data on Befiradol-induced internalization is an area of ongoing research.

The 5-HT1A receptor is a member of the Gi/o-coupled GPCR family. A primary function of activated Gi/o proteins is the inhibition of adenylyl cyclase, an enzyme responsible for the synthesis of cyclic AMP (cAMP). By inhibiting adenylyl cyclase, Befiradol reduces intracellular cAMP levels, which in turn modulates the activity of protein kinase A (PKA) and other cAMP-dependent pathways. The Gαo subunit, in particular, plays a role in modulating the coupling of dopamine (B1211576) receptors to adenylyl cyclase. nih.gov

Preferential Activation of Specific Intracellular G-proteins (e.g., Gαo proteins)

A key feature of Befiradol's mechanism of action is its preferential activation of Gαo proteins over other Gα subunits. nih.gov This biased agonism suggests that Befiradol stabilizes a specific conformation of the 5-HT1A receptor that favors coupling to Gαo. The Gαo protein is one of the most abundant G proteins in the nervous system and is integral to the neuromodulatory responsiveness of striatal neurons and motor control. nih.gov This preferential activation of Gαo may contribute to Befiradol's specific therapeutic effects, distinguishing it from less selective 5-HT1A receptor agonists. nih.gov

Table 1: Pharmacological Profile of Befiradol Fumarate (B1241708)

| Parameter | Description | Source |

|---|---|---|

| Receptor Target | 5-HT1A | nus.edu.sg |

| Agonist Type | Full Agonist | nih.govneurolixis.com |

| Affinity | Nanomolar | nih.gov |

| Selectivity | >1000-fold for 5-HT1A over other receptors | nih.govneurolixis.com |

| Key Downstream Effect | Pronounced ERK1/2 Phosphorylation | nih.gov |

| Preferential G-Protein | Gαo | nih.gov |

Ligand Selectivity Profile Beyond 5-HT1A Receptors

Befiradol demonstrates a remarkable selectivity for the 5-HT1A receptor, with a significantly lower affinity for other receptor subtypes. nih.gov Studies have shown that it possesses over 1000-fold selectivity for the 5-HT1A receptor compared to a wide range of other potential targets, including other serotonin (B10506) receptor subtypes, as well as adrenergic and dopaminergic receptors. nih.govacs.org This high degree of selectivity minimizes off-target effects, which is a critical characteristic for a therapeutic agent. nih.gov

Cryo-electron microscopy studies suggest that this high selectivity may be due to a unique binding mechanism where Befiradol induces a fit into a specific cleft of the 5-HT1A receptor that is not available in other receptor structures. biorxiv.org Quantitative binding assays have confirmed its low affinity for other serotonin receptors, such as the 5-HT2A and 5-HT6R subtypes. biorxiv.org

Binding Affinity of Befiradol at Various Serotonin Receptors

This table shows the dissociation constants (Ki) of Befiradol for different serotonin (5-HT) receptor subtypes, illustrating its high selectivity for the 5-HT1A receptor.

| Receptor | Ki Value (nM) | Reference |

|---|---|---|

| 5-HT1A | 15 ± 3.4 | biorxiv.org |

| 5-HT2A | 15,000 ± 3,700 | biorxiv.org |

| 5-HT6R | >50,000 | biorxiv.org |

Quantitative Analysis of 5-HT1A Receptor Affinity and Binding Characteristics

Befiradol exhibits a high, nanomolar affinity for the 5-HT1A receptor. nih.govnih.govnih.gov Radioligand binding studies have quantified this affinity, with a reported dissociation constant (Ki) of 15 ± 3.4 nM. biorxiv.org This potent binding affinity underlies its ability to effectively engage and activate the receptor at low concentrations.

Studies using positron emission tomography (PET) with radiolabeled Befiradol ([¹⁸F]F-13,640) have been conducted in animals and humans to investigate its brain penetration and receptor occupancy. nih.govnih.gov These imaging studies confirm that Befiradol effectively crosses the blood-brain barrier and binds specifically to regions known to have a high density of 5-HT1A receptors, such as the raphe nuclei and cortical areas. nih.govnih.gov

In rats, microPET imaging demonstrated a dose-dependent occupancy of 5-HT1A receptors. nih.gov At a dose of 0.63 mg/kg (i.p.), Befiradol achieved almost complete inhibition of [¹⁸F]F-13,640 binding in the cingulate cortex and striatum, indicating high receptor occupancy. nih.gov Autoradiography studies have also confirmed that Befiradol occupies 5-HT1A receptors in a dose-dependent manner. nih.gov Because Befiradol is an agonist, its binding as a PET radiotracer enables the specific detection of 5-HT1A receptors that are in a functionally active state, coupled with their intracellular G-proteins. wikipedia.orgnih.gov

Functional Modulation of Serotonergic Systems

Befiradol acts as a full agonist, meaning it maximally activates the 5-HT1A receptor. wikipedia.orgnih.govneurolixis.com This activation has distinct functional consequences depending on the location of the receptor—whether it is a presynaptic autoreceptor on serotonin neurons themselves or a postsynaptic heteroreceptor on other types of neurons.

The dorsal raphe nucleus (DRN) contains the cell bodies of a large proportion of the brain's serotonergic neurons, and these neurons are densely populated with 5-HT1A autoreceptors. mdpi.comnih.govpsychopharmacologyinstitute.com Activation of these autoreceptors provides a negative feedback mechanism, inhibiting the firing of the serotonin neuron and reducing serotonin release throughout the brain. nih.govcore.ac.uk

Befiradol demonstrates prominent and potent activation of these 5-HT1A autoreceptors. nih.govnih.gov In vivo electrophysiological studies in rats have shown that Befiradol potently reduces the firing rate of serotonergic neurons in the dorsal raphe nucleus, with an ED₅₀ (median effective dose) of 0.69 μg/kg (i.v.). medchemexpress.com This leads to a profound, dose-dependent decrease in the extracellular levels of serotonin in projection areas such as the hippocampus and medial prefrontal cortex. medchemexpress.com Research indicates that Befiradol can efficaciously and completely inhibit the electrical activity of these dorsal raphe 5-HT neurons. nih.gov

Postsynaptic 5-HT1A heteroreceptors are located on non-serotonergic neurons in various brain regions, including the frontal cortex, hippocampus, and striatum. mdpi.compsychopharmacologyinstitute.comfrontiersin.org In the prefrontal cortex (PFC), these receptors are found on excitatory pyramidal neurons. core.ac.ukfrontiersin.orgnih.gov

Befiradol effectively activates these postsynaptic heteroreceptors. wikipedia.org In contrast to its inhibitory effect in the raphe nucleus, Befiradol has been shown to increase the firing rate of approximately 80% of pyramidal neurons in the medial prefrontal cortex (mPFC) with an ED₅₀ of 0.62 μg/kg (i.v.). medchemexpress.com This activation of postsynaptic 5-HT1A receptors in the mPFC also leads to a dose-dependent increase in extracellular dopamine in this region. medchemexpress.com This effect is confirmed by local perfusion studies, where applying Befiradol directly into the mPFC also increased dopamine levels in a concentration-dependent manner. medchemexpress.com

Functional Effects of Befiradol on Serotonergic Systems

This table summarizes the median effective dose (ED₅₀) of Befiradol for modulating the activity of different neuron populations via 5-HT1A receptors.

| Brain Region | Receptor Type | Effect | ED₅₀ (μg/kg, i.v.) | Reference |

|---|---|---|---|---|

| Dorsal Raphe Nucleus | Autoreceptor | Inhibition of serotonergic neuron firing | 0.69 | medchemexpress.com |

| Medial Prefrontal Cortex | Heteroreceptor | Activation of pyramidal neuron firing | 0.62 | medchemexpress.com |

Impact on Serotonin Release and Neurotransmission Dynamics

Befiradol fumarate, also known as NLX-112 or F13640, is a highly selective and high-efficacy full agonist of the serotonin 5-HT1A receptor. nih.govnih.govneurolixis.com Its interaction with this receptor, particularly presynaptic autoreceptors located on serotonergic neurons in the dorsal raphe nucleus (DRN), is central to its mechanism of action and profoundly influences serotonin (5-hydroxytryptamine, 5-HT) neurotransmission. nih.govnih.gov

By activating these inhibitory 5-HT1A autoreceptors, befiradol potently suppresses the electrical activity of serotonin neurons. nih.gov This leads to a significant and dose-dependent reduction in the release of serotonin in various brain regions. nih.govmedchemexpress.com This inhibitory effect on serotonergic neurons is a key factor in the therapeutic potential of befiradol for conditions linked to serotonergic dysfunction, such as L-DOPA-induced dyskinesia in Parkinson's disease, where unregulated serotonin neurons contribute to problematic dopamine release. neurolixis.com

In vivo electrophysiological and microdialysis studies in rats have provided detailed insights into these dynamics. Administration of befiradol has been shown to markedly reduce the firing rate of dorsal raphe serotonergic neurons. medchemexpress.com Concurrently, these studies demonstrate a decrease in the extracellular levels of 5-HT in key projection areas like the hippocampus and the medial prefrontal cortex (mPFC). medchemexpress.com The effects of befiradol on neuronal activity and serotonin release are effectively reversed by the administration of a 5-HT1A receptor antagonist, such as (±)WAY100635, confirming that the mechanism is mediated by the 5-HT1A receptor. nih.govmedchemexpress.com

Table 1: Effect of Befiradol (NLX-112) on Serotonergic Neuron Activity and Extracellular 5-HT Levels

The dynamic interplay between befiradol and the serotonin system has also been visualized using Positron Emission Tomography (PET) imaging. neurolixis.comnih.gov Studies using a radiolabeled version of the compound ([18F]F13640) have shown that its binding to 5-HT1A receptors is sensitive to fluctuations in the brain's natural serotonin levels. nih.gov When an agent that triggers the release of endogenous serotonin is administered, it competes with and displaces the radiolabeled befiradol from the 5-HT1A receptors. This demonstrates a direct, competitive interaction at the receptor level and underscores the compound's role in the dynamic regulation of the serotonin system.

Table 2: Chemical Compounds Mentioned

Preclinical Research on Neurological and Pain Modulatory Effects of Befiradol Fumarate

Investigations in Animal Models of Movement Disorders

Befiradol (B1667908) fumarate (B1241708), also known as NLX-112 and F13640, is a highly selective and efficacious 5-HT1A receptor full agonist that has been extensively studied in preclinical models for its potential to treat movement disorders, particularly levodopa-induced dyskinesia (LID), a debilitating side effect of long-term levodopa (B1675098) therapy in Parkinson's disease (PD). nih.govneurolixis.comnih.gov Research indicates that inhibiting serotonergic neurons, which can be achieved by activating 5-HT1A receptors, is a promising strategy to diminish dyskinesia. neurolixis.com

The unilateral 6-hydroxydopamine (6-OHDA)-lesioned rat is a classic and widely used model to replicate the motor symptoms of Parkinson's disease and the subsequent development of LID after chronic levodopa treatment. frontiersin.orgnih.govnih.gov In this model, the neurotoxin 6-OHDA is injected into the nigrostriatal pathway, causing a progressive degeneration of dopaminergic neurons that mimics the pathology of PD. conductscience.com Subsequent long-term administration of levodopa induces abnormal involuntary movements (AIMs) in these animals, which are considered homologous to LID in patients. nih.gov

Studies using this hemiparkinsonian rat model have demonstrated the potent anti-dyskinetic properties of befiradol. nih.gov The compound was shown to completely abolish the electrophysiological signature of LID, known as cortical slow-wave oscillations, in 6-OHDA-lesioned rats. nih.gov Furthermore, befiradol profoundly reduces striatal serotonin (B10506) release in these models when co-administered with levodopa, which is believed to be a key mechanism in its anti-LID effect. nih.gov

To further validate the findings from rodent studies, befiradol has been evaluated in non-human primate models of Parkinson's disease, which are considered to have high translational value. These models are typically created by administering the neurotoxin 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP), which causes parkinsonian symptoms and LID upon treatment with levodopa. nih.gov

In MPTP-treated common marmosets (Callithrix jacchus), befiradol demonstrated significant anti-LID activity. nih.gov When administered with levodopa to parkinsonian marmosets, befiradol reduced LID scores, particularly at early time-points after administration. nih.gov

More robust effects were observed in MPTP-treated cynomolgus macaques. In this model, befiradol was shown to exert potent and dose-dependent anti-dyskinetic effects. nih.gov These findings in primate models strongly support the potential of befiradol as a treatment for LID. nih.gov

A primary measure of LID in preclinical models is the scoring of Abnormal Involuntary Movements (AIMs). Befiradol has shown remarkable efficacy in reducing these movements across species.

In 6-OH-DA-lesioned rats chronically treated with levodopa, befiradol dose-dependently and completely eliminated AIMs. nih.gov This effect was confirmed to be mediated by its target receptor, as it was entirely reversed by a selective 5-HT1A receptor antagonist. nih.gov

In non-human primates, befiradol also demonstrated a strong capacity to reduce dyskinesia scores. In MPTP-treated macaques with established LID, befiradol significantly reduced median LID levels by up to 96% within the first hour of administration. nih.gov It also reduced the duration of "bad on-time" associated with disabling dyskinesia by up to 48%. nih.gov

| Animal Model | Key Finding | Source |

|---|---|---|

| 6-OHDA-Lesioned Rat | Dose-dependently and completely eliminated Abnormal Involuntary Movements (AIMs). | nih.gov |

| MPTP-Treated Macaque | Reduced median LID levels by up to 96% during the first hour post-administration. | nih.gov |

| MPTP-Treated Macaque | Reduced duration of 'bad on-time' with disabling LID by up to 48%. | nih.gov |

| MPTP-Treated Marmoset | Reduced LID scores at early time-points after administration. | nih.gov |

A critical consideration for any anti-dyskinetic therapy is that it should not compromise the anti-parkinsonian benefits of levodopa. Preclinical studies have carefully assessed befiradol's impact on underlying motor disability.

In MPTP-treated macaques, befiradol was found to have a negligible impact on the anti-parkinsonian benefits of levodopa, demonstrating a desirable separation between its anti-dyskinetic effects and the therapeutic action of levodopa. nih.gov Similarly, in MPTP-treated marmosets, befiradol only minimally interfered with the levodopa-induced reversal of motor disability. nih.gov Interestingly, when administered alone to marmosets, befiradol reduced motor disability scores to about half the extent of levodopa, suggesting it may possess intrinsic motor-facilitating properties. nih.govnih.gov

The therapeutic potential of befiradol has been explored in other models of movement disorders beyond LID. Dystonia is a feature of hyperkinetic movements seen in dyskinetic animals. nih.gov

Befiradol's efficacy has been specifically investigated in a rat model of tetrabenazine-induced catalepsy. nih.gov Tetrabenazine is a vesicular monoamine transporter 2 (VMAT2) inhibitor used to treat chorea in Huntington's disease, but it can induce parkinsonism and depression. nih.gov In this model, befiradol was found to completely abolish the catalepsy induced by tetrabenazine. nih.gov In contrast, the comparator drug buspirone (B1668070), a 5-HT1A partial agonist, was ineffective. nih.gov Befiradol has also been shown to reverse catalepsy induced by the D2 receptor antagonist haloperidol. nih.gov These findings suggest that highly selective and efficacious 5-HT1A receptor agonists like befiradol may be useful for combating iatrogenic parkinsonism. nih.gov

| Animal Model | Inducing Agent | Effect of Befiradol | Source |

|---|---|---|---|

| Rat | Tetrabenazine | Abolished induced catalepsy. | nih.gov |

| Rat | Haloperidol | Reversed induced catalepsy. | nih.gov |

Preclinical Studies in Spinocerebellar Ataxia Models (e.g., SCA type 3 / Machado-Joseph Disease)

Spinocerebellar ataxia type 3 (SCA3), or Machado-Joseph Disease (MJD), is a rare, inherited neurodegenerative disorder characterized by progressive motor incoordination for which no disease-modifying treatment is currently available. nih.govnih.gov Preclinical research has identified the serotonergic system as a potential therapeutic target, leading to the investigation of befiradol in models of SCA3.

In a foundational study using a Caenorhabditis elegans model expressing the mutant human ATXN3 gene responsible for SCA3, befiradol demonstrated the ability to restore motor function in the transgenic nematodes. neurolixis.com This initial success prompted further investigation in more complex animal models. Subsequent studies in transgenic mouse models of SCA3 confirmed that befiradol could significantly mitigate motor dysfunction. nih.gov These compelling preclinical results, demonstrating a reduction in motor impairments, were instrumental in the European Commission granting Orphan Medicinal Product Designation to befiradol for the treatment of Spinocerebellar Ataxia. neurolixis.comnih.govresearchgate.net Further research has supported the hypothesis that modulating protein homeostasis through serotonergic receptor activation is a viable therapeutic strategy for MJD. nih.gov

| Model Organism | Key Finding | Reference |

|---|---|---|

| C. elegans (SCA3 gene mutation) | Restoration of motor function. | neurolixis.com |

| Transgenic Mice (SCA3) | Significant reduction of motor dysfunction. | nih.gov |

Investigation of Analgesic and Anti-allodynic Properties

The role of 5-HT1A receptors in pain modulation is well-established, and befiradol's high selectivity and efficacy at this target have made it a candidate for investigation in various pain models.

Befiradol has demonstrated significant analgesic effects in the formalin model of tonic nociceptive pain in rats. parkinsons.org.uk In this model, intrathecal administration of befiradol almost completely abolished the pain response (paw licking and elevation) in both the early phase (reflecting acute pain) and the late phase (reflecting inflammatory pain). parkinsons.org.uk The analgesic effects were reversed by the co-administration of a 5-HT1A receptor antagonist, WAY100635, confirming the mechanism of action is mediated through spinal 5-HT1A receptors. parkinsons.org.uk

In the context of spinal cord injury (SCI), which often leads to chronic pain and allodynia, befiradol has been investigated for its effects on lower urinary tract dysfunction, a common comorbidity. In rats with chronic SCI, befiradol improved voiding behavior by regulating both detrusor (bladder muscle) and external urethral sphincter activity. firstwordpharma.com While this study focused on urinary function, the positive modulation of spinal reflex circuits highlights its potential to influence other SCI-related neurological dysfunctions, including pain and allodynia. firstwordpharma.com

| Pain Phase | Measured Behavior | Effect of Befiradol | Reference |

|---|---|---|---|

| Early Phase (Acute) | Paw Licking & Elevation | Almost abolished | parkinsons.org.uk |

| Late Phase (Inflammatory) | Paw Licking & Elevation | Almost abolished | parkinsons.org.uk |

A significant challenge with long-term opioid therapy is the development of opioid-induced hyperalgesia (OIH), a state of increased pain sensitivity. Preclinical studies have explored befiradol's potential to mitigate this effect. In a rat model where morphine infusion initially caused analgesia followed by hyperallodynia and tolerance, the concurrent infusion of befiradol prevented the development of this opioid-induced hyperallodynia. nih.gov These findings suggest that high-efficacy 5-HT1A receptor activation can counteract the neuroplastic changes that lead to OIH. nih.gov

Exploration in Models of Affective and Cognitive Disorders

Given the involvement of the serotonergic system in mood and cognition, befiradol has also been evaluated in corresponding preclinical models.

The Porsolt forced swimming test (FST) is a widely used rodent model to screen for antidepressant-like activity. nih.govnih.gov In this test, animals are placed in a container of water from which they cannot escape, and the duration of immobility is measured as an indicator of behavioral despair. frontiersin.org Microinjection of befiradol directly into the prefrontal cortex of rats produced a marked, dose-dependent reduction in immobility time in the FST. parkinsons.org.uk This effect points to the involvement of prefrontal cortex 5-HT1A receptors in the antidepressant-like activity of the compound. parkinsons.org.uk These results suggest that high-efficacy 5-HT1A agonists like befiradol could be effective in treating depressive states. parkinsons.org.uk

| Model | Effect of Befiradol | Implication | Reference |

|---|---|---|---|

| Rat Forced Swimming Test | Marked reduction in immobility time. | Antidepressant-like activity. | parkinsons.org.uk |

Pattern separation is a cognitive process, largely attributed to the hippocampus, that allows the brain to distinguish between similar experiences and store them as distinct memories. wustl.edu Deficits in this process have been linked to conditions such as depression and age-related cognitive decline. While the activation of 5-HT1A receptors is generally implicated in cognitive functions, preclinical studies specifically investigating the effects of befiradol fumarate on hippocampal pattern separation and related mechanisms of brain plasticity have not been extensively reported in the available scientific literature. Therefore, its direct procognitive effects via this specific mechanism remain an area for future investigation.

Research Related to Rett Syndrome

Preclinical research has investigated this compound, also known as NLX-101, as a potential therapeutic agent for Rett Syndrome (RTT), a neurodevelopmental disorder caused by mutations in the MECP2 gene. nih.govresearchgate.net RTT is characterized by profound neurological deficits, including respiratory distress, motor dysfunction, and cognitive impairments. nih.govresearchgate.net Studies have focused on the compound's high selectivity as a biased agonist for the serotonin 5-HT1A receptor, a target implicated in the pathophysiology of RTT symptoms due to low serotonin levels observed in patients' brains. researchgate.netrettsyndromenews.com

Research in mouse models mimicking Rett Syndrome has demonstrated that NLX-101 can alleviate some of the key symptoms. neurolixis.comneurolixis.com Specifically, investigations have centered on its effects on respiratory dysfunctions and cognitive deficits, which are significant challenges in RTT. nih.govrettsyndromenews.com

Respiratory Effects:

Studies using unrestrained whole-body plethysmography in Mecp2-deficient mouse models have shown that NLX-101 significantly mitigates respiratory abnormalities. nih.govpa2online.org A primary symptom in RTT is the frequent occurrence of apneas (temporary cessation of breathing). pa2online.org Acute administration of NLX-101 has been shown to dose-dependently reduce both the frequency and duration of these apneic events. rettsyndromenews.compa2online.org

In one study involving two different RTT mouse models (Mecp2tm1.1Bird and Mecp2tm1.1Coyle), a single high dose of NLX-101 drastically reduced the number of apneas per hour compared to vehicle-treated mice. pa2online.org The duration of the remaining apneas was also significantly shortened. pa2online.org Chronic administration via subcutaneous mini-pumps also resulted in a sustained reduction in apnea (B1277953) frequency over a 14-day period. pa2online.org

Furthermore, NLX-101 has been shown to rescue impaired hypercapnic ventilatory responses in RTT mice. pa2online.org Vehicle-treated RTT mice exhibited a significantly lower minute ventilation under hypercapnic conditions (5% FICO2) compared to wild-type mice, a deficit that was normalized by NLX-101 treatment. pa2online.org This suggests that the compound's positive effect on CO2 chemosensitivity may be a key mechanism in its ability to stabilize breathing. pa2online.org

| Mouse Strain | Treatment Group | Apnea Frequency (apneas/hour) | Apnea Duration (seconds) |

|---|---|---|---|

| Mecp2tm1.1Bird | Vehicle | 142 ± 12 | 1.415 ± 0.107 |

| NLX-101 (Highest Dose) | 12 ± 6 | 0.712 ± 0.712 | |

| Mecp2tm1.1Coyle | Vehicle | 153 ± 32 | 1.534 ± 0.1 |

| NLX-101 (Highest Dose) | 12 ± 4 | 0.862 ± 0.057 |

Cognitive Effects:

Beyond its respiratory benefits, preclinical studies indicate that chronic treatment with NLX-101 can prevent the development of cognitive deficits in RTT mouse models. nih.govrettsyndromenews.com In the Novel Object Recognition test, which assesses short- and long-term memory, early and continuous administration of NLX-101 prevented the severe memory impairments observed in untreated RTT mice. researchgate.netrettsyndromenews.com This pro-cognitive effect was sustained over several weeks of treatment. nih.govresearchgate.net

Similar positive outcomes were observed in the Fear Conditioning paradigm, another test of cognitive function. nih.govresearchgate.net Treated RTT mice performed as well as wild-type controls, demonstrating a preservation of cognitive function that is typically impaired in the mouse model of the disorder. researchgate.netrettsyndromenews.com It is noteworthy that while NLX-101 showed significant cognitive and respiratory rescue, it did not appear to improve motor function deficits in these preclinical models. nih.govresearchgate.netrettsyndromenews.com

| Cognitive Test | Observation in Untreated RTT Mice | Outcome in NLX-101 Treated RTT Mice |

|---|---|---|

| Novel Object Recognition (Short- & Long-Term Memory) | Severe memory deficits | Prevention of cognitive impairments; performance similar to wild-type |

| Fear Conditioning | Decreased freezing response (impaired fear memory) | Restored freezing behavior to healthy levels |

These findings collectively provide compelling preclinical evidence for the therapeutic potential of targeting post-synaptic 5-HT1A receptors with this compound to address both respiratory and cognitive symptoms of Rett Syndrome. nih.govresearchgate.net

Neuroimaging and Radiopharmaceutical Research of Befiradol Fumarate

Development and Characterization of [18F]F13640 as a PET Radiotracer

The development of a fluorine-18 (B77423) labeled version of befiradol (B1667908), chemically designated as [¹⁸F]F13640, has marked a significant advancement in PET imaging of the serotonergic system. nih.govnih.gov Unlike previously available antagonist radiotracers, [¹⁸F]F13640 provides a means to investigate the functional state of 5-HT1A receptors, which is crucial for understanding their role in various neuropsychiatric and neurodegenerative disorders. nih.govmdpi.comresearchgate.net

The radiosynthesis of [¹⁸F]F13640 is a critical step in its use as a PET radiotracer. The process involves labeling the befiradol molecule with the positron-emitting isotope fluorine-18.

The established method for producing [¹⁸F]F13640 is through a one-step nucleophilic aromatic substitution. nih.govnih.gov This reaction is performed on a precursor molecule, specifically a nitro-precursor of F13640. nih.govsnmjournals.orgnih.govresearchgate.net The synthesis is typically carried out using an automated radiosynthesizer. nih.gov

The process begins with the production of the [¹⁸F]fluoride isotope via a cyclotron. nih.gov The [¹⁸F]fluoride is then reacted with the nitro-precursor. nih.govnih.gov Following the nucleophilic substitution reaction, the resulting [¹⁸F]F13640 is purified. This purification is achieved using high-performance liquid chromatography (HPLC), which separates the desired radiolabeled compound from unreacted precursors and byproducts. nih.gov The final product is then formulated for injection using solid-phase extraction techniques. nih.gov This methodology consistently yields [¹⁸F]F13640 with high chemical and radiochemical purity, often exceeding 95-99%. nih.govnih.govsnmjournals.org

Table 1: Radiosynthesis Summary of [¹⁸F]F13640

| Parameter | Description | Source(s) |

|---|---|---|

| Precursor | F13640 nitro precursor | snmjournals.org, nih.gov |

| Reaction Type | Nucleophilic fluoro-substitution | nih.gov, nih.gov |

| Isotope | Fluorine-18 ([¹⁸F]) | nih.gov |

| Purification | High-Performance Liquid Chromatography (HPLC) | nih.gov |

| Purity | >95-99% | snmjournals.org, nih.gov, nih.gov |

A key characteristic of [¹⁸F]F13640 is its specific binding to functional 5-HT1A receptors. wikipedia.org Serotonin (B10506) 5-HT1A receptors can exist in two states: a high-affinity state, which is coupled to G-proteins and is functionally active, and a low-affinity, uncoupled state. nih.govsnmjournals.org As a full agonist, befiradol, and therefore [¹⁸F]F13640, binds preferentially to the high-affinity, G-protein-coupled state of the receptor. nih.govsnmjournals.orgnih.govfrontiersin.org

This selective binding means that [¹⁸F]F13640 acts as a probe for the population of 5-HT1A receptors that are actively participating in signal transduction. neurolixis.comwikipedia.orgresearchgate.net This is a significant advantage, as it allows for the in vivo investigation of the functional status of these receptors, which is believed to be altered in various pathological conditions. mdpi.com The binding of [¹⁸F]F13640 has been shown to be consistent with the known distribution of 5-HT1A receptors in the brain. nih.govsnmjournals.org

The distinction between agonist and antagonist radiotracers is fundamental to understanding the utility of [¹⁸F]F13640. While [¹⁸F]F13640 is an agonist, most previously developed and widely used 5-HT1A PET radiotracers, such as [¹⁸F]MPPF, are antagonists. nih.govmdpi.comsnmjournals.org

The primary difference lies in their binding mechanism. Antagonist radiotracers bind to the total population of 5-HT1A receptors, regardless of whether they are in a high-affinity (functional) or low-affinity (non-functional) state. wikipedia.orgnih.govfrontiersin.org In contrast, [¹⁸F]F13640, as an agonist, selectively binds to the G-protein-coupled, functional receptors. nih.govfrontiersin.org

This difference in binding preference leads to several important distinctions:

Sensitivity to Endogenous Serotonin: [¹⁸F]F13640 is more sensitive to competition with the brain's own serotonin, which is also a full agonist. nih.govfrontiersin.org Ex vivo autoradiography studies in rats demonstrated that [¹⁸F]F13640 was significantly more sensitive to competition with serotonin than the antagonist [¹⁸F]MPPF. nih.govfrontiersin.org This makes agonist radiotracers better suited for measuring changes in endogenous serotonin levels. nih.govfrontiersin.org

Brain Distribution Pattern: The in vivo distribution pattern of [¹⁸F]F13640 is markedly different from that of antagonist radiotracers. nih.govnih.govfrontiersin.org While antagonists show high uptake in regions like the hippocampus, [¹⁸F]F13640 shows more prominent labeling in cortical regions and raphe nuclei, suggesting these areas are rich in functionally active 5-HT1A receptors. neurolixis.comresearchgate.netfrontiersin.org

Pathological State Detection: The ability to detect functional receptors may provide earlier or more specific insights into disease processes. For instance, a post-mortem study on hippocampus tissue from Alzheimer's disease patients showed that the decrease in [¹⁸F]F13640 binding occurred at an earlier pathological stage compared to the decrease in [¹⁸F]MPPF binding. frontiersin.org

Table 2: Comparison of Agonist ([¹⁸F]F13640) vs. Antagonist ([¹⁸F]MPPF) Radiotracers

| Feature | [¹⁸F]F13640 (Agonist) | [¹⁸F]MPPF (Antagonist) | Source(s) |

|---|---|---|---|

| Binding Target | High-affinity, functional (G-protein coupled) 5-HT1A receptors | Total population of 5-HT1A receptors (coupled and uncoupled) | frontiersin.org, wikipedia.org, nih.gov |

| Sensitivity to Serotonin | High | Low | frontiersin.org, nih.gov |

| Primary Binding Regions | Cortical areas, Raphe nuclei | Hippocampus, Amygdala | frontiersin.org, neurolixis.com |

| Utility | Measures functional receptor status and changes in serotonin release | Measures total receptor density | mdpi.com, frontiersin.org |

In Vivo Imaging Studies Across Species for 5-HT1A Receptor Mapping

Preclinical evaluation of [¹⁸F]F13640 has been conducted across several species, including rodents and non-human primates, to validate its use for mapping 5-HT1A receptors before moving to human studies. kcl.ac.uknih.govresearchgate.net These studies confirmed that the radiotracer readily enters the brain and that its binding can be blocked by other 5-HT1A ligands, confirming its specificity. nih.govsnmjournals.org

In vivo and ex vivo studies in rats have been crucial for the initial characterization of [¹⁸F]F13640. snmjournals.org PET imaging and autoradiography have shown that the radiotracer's binding pattern is consistent with the known high density of 5-HT1A receptors in specific brain regions. nih.govsnmjournals.org Autoradiography studies demonstrated that NLX-112 occupies 5-HT1A receptors in a dose-dependent manner at concentrations that are effective in behavioral models. kcl.ac.uk

The in vivo binding in rats was successfully blocked by both a 5-HT1A antagonist (WAY-100635) and a 5-HT1A agonist (8-OH-DPAT), confirming that the signal was specific to these receptors. nih.gov Notably, the distribution pattern in living rats was different from that of antagonist radiotracers, highlighting its unique ability to map the functional receptor population. nih.govnih.gov

To bridge the gap between rodent studies and human application, [¹⁸F]F13640 has been evaluated in non-human primates, including cats and macaques. kcl.ac.uknih.govnih.gov These studies provide valuable information in a brain structure that is more complex and closer to that of humans.

In cats, PET scans with [¹⁸F]F13640 showed rapid brain uptake with a distribution pattern reflecting 5-HT1A receptor density. nih.gov The highest uptake was observed in key regions such as:

Dorsal Raphe Nucleus

Anterior Cingulate Cortex

Hippocampus

Thalamus nih.gov

Studies in non-human primates (macaques and marmosets) have further confirmed the specific binding of [¹⁸F]F13640 and its analogues to 5-HT1A receptors. kcl.ac.uknih.govnih.gov As in rodents, the distribution pattern in primates was distinctly different from that seen with antagonist radiotracers, again emphasizing its role in imaging functionally active receptors. nih.govfrontiersin.org For example, a study using the close analogue [¹⁸F]F13714 in marmosets showed high labeling in the raphe and cortical areas, as opposed to the hippocampus and amygdala which are typically highlighted by antagonists. kcl.ac.ukfrontiersin.org These cross-species studies have been fundamental in establishing [¹⁸F]F13640 as a viable and informative PET radiopharmaceutical for human use. nih.govmdpi.com

Receptor Occupancy and Kinetic Parameter Investigations via PET

Positron Emission Tomography (PET) has been instrumental in characterizing the in-vivo properties of befiradol (also known as NLX-112 or F13640). researchgate.netfoliamedica.bg When labeled with fluorine-18 ([¹⁸F]F13640), befiradol serves as a selective agonist PET radiopharmaceutical for imaging functionally active serotonin 5-HT1A receptors. foliamedica.bgcardiff.ac.uk As an agonist, [¹⁸F]F13640 preferentially binds to the high-affinity state of the 5-HT1A receptor, which is coupled to intracellular G-proteins, offering insights into the functional status of these receptors. foliamedica.bgnih.gov This is distinct from antagonist radiotracers, which bind to the total receptor population regardless of their functional state. cardiff.ac.ukneurolixis.comnih.gov

MicroPET imaging experiments in rats have demonstrated a clear dose-dependent receptor occupancy profile for befiradol. nih.gov Pre-treatment with non-radioactive befiradol resulted in a dose-dependent reduction of [¹⁸F]F13640 binding in brain regions rich in 5-HT1A receptors, such as the cingulate cortex and striatum. researchgate.netnih.gov This competitive binding demonstrates the target engagement of the compound. At a dose of 0.63 mg/kg (i.p.), there was an almost complete inhibition of radiotracer labeling, indicating nearly full occupancy of the 5-HT1A receptors by befiradol at this concentration. researchgate.netnih.gov

Initial human studies have confirmed the favorable brain labeling and kinetic profile of [¹⁸F]F13640. foliamedica.bg Kinetic modeling is crucial for the quantitative analysis of PET data. Studies in healthy human volunteers have compared various kinetic models to quantify [¹⁸F]F13640 binding. foliamedica.bg Models such as the two-tissue compartment model and the Logan plot, which use arterial input functions, have been evaluated. foliamedica.bg Furthermore, simplified methods using a reference region, like the simplified reference tissue model (SRTM) and the Logan reference model (LREF), have shown a very high correlation with the more complex models. foliamedica.bg The cerebellum white matter has been identified as a suitable reference region for these analyses. foliamedica.bgecancer.org Recent research has also validated the use of static acquisitions quantified by the standardized uptake value ratio (SUVR) as a reliable and more clinically feasible alternative to long, dynamic scans, which improves patient comfort. ecancer.orgjneuropsychiatry.org

| Dose of Unlabeled Befiradol (NLX-112) | Effect on [¹⁸F]F13640 Brain Labeling | Reference |

|---|---|---|

| 0.04 mg/kg i.p. | Noticeable reduction in radiotracer uptake. | |

| 0.16 mg/kg i.p. | Substantial, dose-dependent reduction in radiotracer uptake in regions like the cingulate cortex and striatum. | researchgate.netnih.gov |

| 0.63 mg/kg i.p. | Almost complete inhibition of radiotracer labeling. | researchgate.netnih.gov |

Functional Brain Mapping and Metabolic Activity Studies

Glucose Metabolism Patterns via [¹⁸F]Fluorodeoxyglucose PET

Studies utilizing [¹⁸F]Fluorodeoxyglucose ([¹⁸F]FDG) PET have revealed that befiradol can modulate regional brain glucose metabolism, indicating its influence on neural activity. [¹⁸F]FDG PET measures the uptake of glucose in brain cells, serving as a marker for metabolic activity.

In preclinical studies involving animal models of Parkinson's disease, befiradol administration led to distinct changes in brain metabolism. neurolixis.com In hemiparkinsonian rats that had developed L-DOPA-induced dyskinesia (HPK-LID), befiradol administered alone produced an increase in glucose metabolism in cortical areas. neurolixis.com Conversely, it led to a decrease in metabolic activity in motor-related regions, including the thalamus, cerebellum, and brainstem, as well as in the raphe nuclei. neurolixis.com

Furthermore, befiradol demonstrated an ability to modulate the metabolic changes induced by L-DOPA. In HPK-LID rats, L-DOPA treatment is associated with hypermetabolism in the raphe nuclei and hypometabolism in the cingulate cortex. researchgate.netneurolixis.com The administration of befiradol was found to attenuate these specific L-DOPA-induced metabolic effects. researchgate.netneurolixis.com This suggests that befiradol can restore, at least in part, the altered brain metabolic profiles associated with certain pathological states and their treatments. neurolixis.com

| Brain Region | Effect of Befiradol (NLX-112) Alone | Interaction with L-DOPA-Induced Changes | Reference |

|---|---|---|---|

| Cortical Areas | Increase | Attenuates L-DOPA-induced hypometabolism in cingulate cortex. | researchgate.netneurolixis.com |

| Thalamus | Decrease | N/A | neurolixis.com |

| Cerebellum | Decrease | N/A | neurolixis.com |

| Brainstem | Decrease | N/A | neurolixis.com |

| Raphe Nuclei | Decrease | Attenuates L-DOPA-induced hypermetabolism. | researchgate.netneurolixis.com |

Sensitivity to Brain Serotonin Fluctuations in Neurotransmission Studies

A key characteristic of the agonist radiopharmaceutical [¹⁸F]F13640 is its sensitivity to fluctuations in the brain's endogenous serotonin levels. neurolixis.comnih.gov Because both endogenous serotonin and [¹⁸F]F13640 are agonists that compete for the same high-affinity, G-protein coupled state of the 5-HT1A receptor, changes in synaptic serotonin concentration can directly impact the binding of the radiotracer. neurolixis.comnih.gov This property makes [¹⁸F]F13640 a valuable tool for in-vivo neurotransmission studies, allowing for the dynamic measurement of serotonin release. neurolixis.com

Pharmacological challenge studies have been conducted to demonstrate this sensitivity. In these experiments, a serotonin-releasing agent, d-fenfluramine, was administered to cats during a PET scan with [¹⁸F]F13640. nih.gov The induced release of endogenous serotonin competes with [¹⁸F]F13640 for binding to 5-HT1A receptors, resulting in a displacement of the radiotracer and a measurable decrease in the PET signal. nih.gov

The results showed a significant inhibition of [¹⁸F]F13640 binding in regions known to have a high expression of 5-HT1A receptors. nih.gov The administration of d-fenfluramine during the PET acquisition led to changes in receptor occupancy by serotonin ranging from 10% to over 30% in various brain regions. nih.gov Kinetic modeling of these displacement experiments further confirmed the feasibility of using [¹⁸F]F13640 to evaluate the dynamics of serotonin release. neurolixis.com

| Brain Region | Change in Occupancy by Serotonin | Reference |

|---|---|---|

| Thalamus | ~10% | nih.gov |

| Gray Matter of Cerebellum | ~31% | nih.gov |

| Anterior Cingulate Cortex | ~10-30% (increase of receptor occupancy by serotonin) | neurolixis.com |

| Caudate Putamen | ~10-30% (increase of receptor occupancy by serotonin) | neurolixis.com |

| Hippocampus | ~10-30% (increase of receptor occupancy by serotonin) | neurolixis.com |

Chemical Synthesis and Structure Activity Relationship Sar Studies of Befiradol Fumarate

Synthetic Methodologies for Befiradol (B1667908) Fumarate (B1241708) Production

The synthesis of befiradol and its analogs typically involves a multi-step process. A common strategy is centered on the reductive amination between a suitable cyanohydrin intermediate and a specific amine. acs.org

One established synthetic route starts with the acylation of 4-piperidone (B1582916) with 3-chloro-4-fluorobenzoyl chloride. acs.org The resulting N-benzoylpiperidone undergoes a Darzens reaction with chloroacetonitrile (B46850) to yield an epoxide, which is then opened using a source like poly(hydrogen fluoride)pyridine to create a key fluorinated cyanohydrin intermediate, 2-(1-(3,4-dichlorobenzoyl)-4-fluoropiperidin-4-yl)-2-hydroxyacetonitrile. acs.org This cyanohydrin is then reacted with the appropriate amine, in this case, (5-methylpyridin-2-yl)methanamine, via reductive amination to yield the befiradol base. acs.orgacs.org

The final step in producing befiradol fumarate is the formation of the fumarate salt. This is achieved through conventional chemical methods, which generally involve combining the befiradol base with fumaric acid in a suitable solvent system to facilitate the formation and precipitation of the crystalline salt. google.comgoogle.com

For research purposes, a radiolabeled version, [¹⁸F]F13640, has also been synthesized. This is typically achieved through a nucleophilic fluoro-substitution on a nitro-precursor of befiradol, allowing for its use as a PET radiopharmaceutical. nih.gov

Exploration of Structural Modifications for Optimized Efficacy and Selectivity

The structure of befiradol has served as a scaffold for extensive SAR studies aimed at optimizing its pharmacological properties. These explorations have led to the discovery of new analogs with distinct functional profiles at the 5-HT1A receptor.

The 3-chloro-4-fluorophenyl group attached to the benzoyl carbonyl is a critical component of befiradol's structure, contributing significantly to its high affinity for the 5-HT1A receptor. acs.orgacs.org Structure-activity relationship studies have demonstrated that modifications to this part of the molecule can have a substantial impact on receptor efficacy. A notable example from an SAR study revealed that replacing the dihalophenyl moiety with a 3-benzothienyl group resulted in a significant increase in maximal efficacy, from 84% to 124%, while maintaining high affinity (Ki=2.7 nM). wikipedia.org This finding underscores the sensitivity of the 5-HT1A receptor's activation mechanism to the electronic and steric properties of this aromatic ring.

Befiradol is a well-characterized "biased agonist," meaning it preferentially activates specific downstream intracellular signaling pathways upon binding to the 5-HT1A receptor. kcl.ac.uknih.gov This functional selectivity is a key area of modern pharmacology, as it holds the potential to develop drugs with more targeted therapeutic effects and fewer side effects. jneuropsychiatry.orgnih.gov Befiradol (NLX-112) is noted for its prominent activation of 5-HT1A autoreceptors in the raphe nuclei and regions associated with motor control. nih.govresearchgate.net This profile is distinct from that of its chemical congener, NLX-101 (F15599), which preferentially activates postsynaptic 5-HT1A receptors in cortical regions. nih.govnih.gov

A hallmark of befiradol's signaling profile is its robust and preferential activation of the Extracellular signal-Regulated Kinase (ERK1/2) phosphorylation pathway. wikipedia.orgkcl.ac.uk In vitro studies have shown that befiradol is more potent at stimulating pERK than it is for other signaling readouts like G-protein activation or adenylyl cyclase inhibition. nih.gov

Building on this, further research has identified novel analogs with even more pronounced bias towards ERK1/2 activation. By modifying the phenoxyethyl moiety of the core structure, researchers developed compounds with significant preference for the pERK1/2 pathway. acs.org For example, a new series of derivatives led to the discovery of NLX-266 (compound 31), which exhibits exceptional binding affinity (pKi > 10) and a clear preference for activating ERK1/2 phosphorylation. acs.orgacs.org The presence of a nitrogen atom in the 2-position of the distal pyridine (B92270) moiety was identified as a potential structural feature that limits β-arrestin recruitment, thereby emphasizing the relative preference for ERK1/2 signaling. acs.org

Table 1: Functional Profile of Selected ERK1/2-Biased 5-HT1A Agonists This table is based on data presented in associated research papers. Values are for illustrative purposes to show relative bias.

| Compound | Key Structural Feature | pEC50 (pERK1/2) | Bias Factor (pERK vs β-arrestin) | Reference |

| Befiradol (NLX-112) | Reference Compound | High Potency | Preferential for pERK | nih.gov |

| Compound 44 | 2-Methylaminophenoxyethyl | 10.99 | 1.43 | acs.org |

| NLX-266 (Compound 31) | Pyridin-2-yloxy derivative | High Potency | High Bias for pERK | acs.orgacs.org |

In contrast to its strong activation of G-protein and ERK1/2 pathways, the effects of befiradol and its analogs on β-arrestin recruitment are more varied and have been a key focus of developing functionally selective ligands. Befiradol itself robustly promotes the recruitment of β-arrestin 1 and 2. nih.govbiorxiv.org

However, structural modifications have successfully generated agonists with divergent effects on this pathway. For the first time, researchers have reported the development of 5-HT1A receptor agonists that are biased towards β-arrestin recruitment. acs.org In one study, derivatives featuring bicyclic aromatic (e.g., indol-4-yloxy in compound 56) or meta-acetamido (compound 48) substitutions showed a strong preference for the β-arrestin pathway over ERK1/2 activation. Compound 56, in particular, was found to have an exceptionally high bias factor for β-arrestin. acs.org

Conversely, other research has focused on eliminating this activity. The compound ST171 was developed as a potent 5-HT1A agonist that shows only marginal β-arrestin recruitment, in stark contrast to the robust recruitment seen with befiradol. nih.govbiorxiv.orgbiorxiv.org This demonstrates that the β-arrestin signaling cascade can be selectively modulated or avoided through specific structural designs, opening avenues for creating drugs with different therapeutic profiles.

Table 2: Differential β-Arrestin Recruitment by 5-HT1A Agonists This table is based on data presented in associated research papers. Values are for illustrative purposes to show relative bias.

| Compound | Key Structural Feature | β-Arrestin Recruitment Profile | Bias Factor (pERK vs β-arrestin) | Reference |

| Befiradol (NLX-112) | Reference Compound | Robust Recruitment | - | nih.govbiorxiv.org |

| ST171 | Bitopic Chemotype | Marginal Recruitment | - | nih.govbiorxiv.org |

| Compound 56 | 2-(1H-indol-4-yloxy)ethyl | Preferential Recruitment | -3.71 | acs.org |

| Compound 48 | meta-Acetamidophenoxyethyl | Preferential Recruitment | -1.95 | acs.org |

Advanced Research Methodologies and Translational Considerations for Befiradol Fumarate

In Vitro Experimental Paradigms

In vitro studies have been instrumental in dissecting the molecular pharmacology of befiradol (B1667908), revealing a distinct signal transduction profile compared to other 5-HT1A receptor agonists. nih.gov

Recombinant Cell Line Studies for Receptor Activation Profiling

The activity of befiradol has been extensively characterized in recombinant cell lines expressing the human 5-HT1A receptor. These studies are crucial for determining the potency and efficacy of the compound at its primary molecular target. In these cellular systems, befiradol has been shown to be a potent and highly efficacious agonist, often exhibiting greater efficacy than reference compounds such as (±)8-OH-DPAT and buspirone (B1668070). nih.gov Its efficacy is comparable to that of the endogenous agonist, serotonin (B10506). nih.gov

Membrane Binding Assays (e.g., Rat Hippocampal Membranes)

Membrane binding assays are utilized to determine the affinity of a compound for its receptor in a more native-like environment. In studies using rat hippocampal membranes, which are rich in 5-HT1A receptors, befiradol has demonstrated the ability to stimulate 'total G-proteins'. nih.gov A key finding from these assays is that, unlike reference agonists, befiradol shows a higher potency for the activation of Gαo proteins. nih.gov This preferential coupling to specific G-protein subtypes is a distinguishing feature of befiradol's mechanism of action. nih.govnih.gov

Cellular Signal Transduction Read-out Systems (e.g., ERK1/2 Phosphorylation, G-Protein Activation, Adenylyl Cyclase Inhibition, Receptor Internalization)

To understand the downstream consequences of receptor activation, various cellular signal transduction assays have been employed. These studies have revealed that befiradol's profile as a 5-HT1A receptor agonist is not only defined by its high efficacy but also by its preference for certain signaling pathways.

G-Protein Activation: In recombinant cell lines, befiradol effectively stimulates G-protein activation. nih.gov Notably, there is a difference in Gα subunit expression between these cell lines and native brain tissue, with cell lines predominantly expressing Gαi1 and Gαi2, while rat brain tissue shows higher levels of Gαo. nih.gov This highlights the importance of considering the cellular context when interpreting in vitro data. nih.gov

Adenylyl Cyclase Inhibition: As a classic signaling pathway for Gαi/o-coupled receptors, the inhibition of adenylyl cyclase is a key measure of 5-HT1A receptor activation. Befiradol has been shown to be a highly efficacious agonist in inhibiting adenylyl cyclase. nih.gov

ERK1/2 Phosphorylation: Befiradol demonstrates a pronounced ability to stimulate the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). nih.govnih.gov Interestingly, it is more potent in eliciting this response compared to other signaling measures, suggesting a bias towards this particular pathway. nih.gov This preferential activation of ERK1/2 phosphorylation is a characteristic that distinguishes it from other 5-HT1A receptor agonists. nih.gov

Receptor Internalization: The ability of an agonist to induce receptor internalization, a process involved in the regulation of receptor signaling, has also been assessed for befiradol. nih.gov

The following table summarizes the in vitro signal transduction profile of befiradol in recombinant cell lines.

| Signaling Pathway | Befiradol's Effect | Potency/Efficacy |

| G-Protein Activation | Agonist | High Efficacy |

| Adenylyl Cyclase Inhibition | Agonist | High Efficacy |

| ERK1/2 Phosphorylation | Agonist | High Potency and Efficacy |

| Receptor Internalization | Agonist | Effective |

In Vivo Experimental Paradigms in Preclinical Models

In vivo studies in preclinical models are essential for understanding the physiological and potential therapeutic effects of befiradol in a complex biological system. These investigations have largely focused on its impact on neuronal activity and neurotransmitter release.

Electrophysiological Techniques (In Vivo and In Vitro)

Electrophysiological studies have provided direct evidence of befiradol's effects on neuronal firing. In vivo electrophysiology in rats has shown that befiradol potently inhibits the firing of serotonergic neurons in the dorsal raphe nucleus. nih.gov This is a hallmark of 5-HT1A receptor agonists, as it reflects the activation of presynaptic autoreceptors that regulate serotonin release.

Microdialysis Studies for Neurotransmitter Release Quantification

In vivo microdialysis is a powerful technique for measuring extracellular levels of neurotransmitters in specific brain regions. Studies utilizing this methodology have demonstrated that befiradol administration leads to a significant and dose-dependent decrease in extracellular serotonin levels in brain regions such as the striatum. nih.gov This neurochemical finding is consistent with the electrophysiological data showing inhibition of serotonergic neuron activity. nih.govnih.gov

Furthermore, in a preclinical model relevant to Parkinson's disease, befiradol was shown to blunt the surge in dopamine (B1211576) levels induced by L-DOPA on the lesioned side of the brain. nih.gov These neurochemical responses were maintained after chronic administration of the compound. nih.gov

The table below summarizes the key findings from in vivo microdialysis studies with befiradol.

| Brain Region | Neurotransmitter | Effect of Befiradol |

| Striatum | Serotonin (5-HT) | Pronounced Decrease |

| Striatum (lesioned) | Dopamine (DA) - L-DOPA-induced | Blunted Surge |

Behavioral Assays and Motor Performance Assessments

In preclinical evaluations, Befiradol fumarate (B1241708) (also known as NLX-112 or F13640) has been subjected to a range of behavioral assays to characterize its functional effects, particularly those indicative of central serotonin 5-HT1A receptor engagement. nih.gov These assessments are critical for understanding the compound's impact on motor function and behavior.

Observations in rodent models have identified a distinct set of behaviors associated with Befiradol administration. These include dose-dependent induction of flat body posture, forepaw treading, and lower lip retraction. nih.gov Such manifestations are recognized components of the "serotonin behavioral syndrome" in rats and serve as indicators of potent 5-HT1A receptor activation.

In non-human primate models of Parkinson's disease, behavioral assessments have been crucial in evaluating Befiradol's potential effects on motor performance. Studies in 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP)-treated marmosets have shown that Befiradol can reduce motor disability scores, suggesting a potential for motor facilitation. nih.gov When administered by itself, it reduced motor disability by approximately half the extent of L-DOPA, without inducing significant dyskinesia or locomotor activity at the tested doses. nih.gov Furthermore, in hemi-parkinsonian rats, Befiradol was observed to elicit marked ipsilateral rotations, which is also suggestive of motor facilitation effects. nih.gov These assays are fundamental in distinguishing the compound's intrinsic effects on motor control from its modulation of treatment-induced side effects. nih.gov

Autoradiography for Quantitative Receptor Occupancy

Autoradiography is a key technique used to determine the extent to which a drug engages its molecular target in the brain. invivopharm.compsychogenics.com For Befiradol fumarate, autoradiography studies have been employed to quantify its occupancy of 5-HT1A receptors in a dose-dependent manner. nih.gov

This method provides a visual and quantitative relationship between the administered dose of Befiradol and the percentage of 5-HT1A receptors that are bound by the compound in specific brain regions. Research has demonstrated a direct correlation between the doses of Befiradol that are effective in animal models of L-DOPA-induced dyskinesia and the doses that result in significant occupancy of 5-HT1A receptors. nih.gov This confirms that the compound's mechanism of action is directly tied to its engagement with its intended target. The technique allows researchers to establish a crucial link between the pharmacokinetic profile of the drug and its pharmacodynamic effects at the receptor level. invivopharm.comgiffordbioscience.com

Translational Biomarker Investigations in Preclinical Settings

Translational biomarkers are objective measures that bridge preclinical findings and human clinical trials. For this compound, key biomarkers associated with central 5-HT1A receptor activation have been investigated in rats to provide physiological evidence of its target engagement. nih.gov

Hypothermia as a Central 5-HT1A Receptor Activation Biomarker

Activation of central 5-HT1A receptors is known to induce a hypothermic response in both rodents and humans. nih.govnih.gov this compound has been shown to elicit a dose-dependent decrease in body temperature in rats. nih.gov This physiological response serves as a reliable in vivo biomarker for the compound's engagement and activation of central 5-HT1A receptors. The minimal effective dose (MED) for inducing hypothermia was established in preclinical studies. nih.gov

Corticosterone (B1669441) Release as a Central 5-HT1A Receptor Activation Biomarker

Another well-established biomarker for central 5-HT1A receptor activation is the stimulation of the hypothalamic-pituitary-adrenal (HPA) axis, leading to an increase in plasma corticosterone levels in rats. nih.gov this compound has been demonstrated to produce a dose-dependent increase in plasma corticosterone. nih.gov The effect was confirmed to be mediated by 5-HT1A receptors, as the increase in corticosterone was abolished by the co-administration of a selective 5-HT1A receptor antagonist, WAY100635. nih.gov

The doses of Befiradol that induce these biomarker responses were found to be similar to those that elicit serotonergic behaviors. nih.gov

| Biomarker | Response | Minimal Effective Dose (p.o.) | Reference |

|---|---|---|---|

| Hypothermia | Decrease in body temperature | 0.31 mg/kg | nih.gov |

| Corticosterone Release | Increase in plasma corticosterone | 0.63 mg/kg | nih.gov |

Pharmacokinetic Studies in Preclinical Models

Pharmacokinetics describes how the body processes a drug, including its absorption, distribution, metabolism, and excretion. litfl.com Understanding these parameters is essential for interpreting pharmacological data.

Plasma Half-Life Determination

The plasma half-life (t½) of a drug is the time it takes for the concentration of the drug in the plasma to be reduced by half. litfl.com This parameter is a key indicator of how long a drug remains in the body and influences dosing frequency. In preclinical studies involving MPTP-treated marmosets, the pharmacokinetic profile of this compound was characterized. These investigations revealed that the compound has a modest plasma half-life. nih.gov

| Parameter | Value | Species | Reference |

|---|---|---|---|

| Plasma Half-Life | ~2 hours | Marmoset | nih.gov |

| Plasma Protein Binding | 96% | Marmoset | nih.gov |

Plasma Protein Binding Characteristics

The interaction between a drug and plasma proteins is a critical determinant of its pharmacokinetic profile, influencing its distribution, availability to target tissues, and elimination. For centrally acting agents like Befiradol, understanding the extent of plasma protein binding is essential, as only the unbound fraction of a drug is typically able to cross the blood-brain barrier and exert its pharmacological effect.

In vitro studies have been conducted to characterize the plasma protein binding of Befiradol. One such study utilized the equilibrium dialysis method with marmoset plasma to determine the proportion of unbound Befiradol at various concentrations. The investigation revealed that Befiradol exhibits marked and consistent binding to plasma proteins. nih.gov The percentage of unbound Befiradol was found to be independent of the initial drug concentration across the tested range, indicating that the binding is not saturable at these levels. nih.gov The unbound fraction of Befiradol was determined to be between 3.8% and 4.5%. nih.gov This corresponds to a high degree of plasma protein binding, calculated to be approximately 96%. nih.gov

This high affinity for plasma proteins is a significant characteristic that influences the compound's distribution and pharmacokinetic properties. The extensive binding suggests that a large proportion of Befiradol in systemic circulation is bound to proteins like albumin and alpha-1-acid glycoprotein, leaving a small fraction free to diffuse into tissues, including the central nervous system.

| Concentration Tested (nM) | Unbound Fraction (%) | Plasma Protein Binding (%) | Method |

|---|---|---|---|

| 100 | 3.8 - 4.5 | ~96 | Equilibrium Dialysis |

| 500 | 3.8 - 4.5 | ~96 | Equilibrium Dialysis |

| 2500 | 3.8 - 4.5 | ~96 | Equilibrium Dialysis |

Brain Penetration Studies

For a 5-HT1A receptor agonist intended to treat central nervous system (CNS) disorders, the ability to effectively cross the blood-brain barrier (BBB) is a prerequisite for therapeutic efficacy. Studies have confirmed that Befiradol rapidly penetrates the brain after systemic administration. nih.gov This capacity for CNS entry is fundamental to its mechanism of action, which involves targeting 5-HT1A receptors within the brain. nih.govwikipedia.org

The brain penetration of Befiradol has been demonstrated across multiple species using advanced imaging techniques. wikipedia.org Researchers have utilized a radiolabeled form of the compound, [¹⁸F]Befiradol, as a positron emission tomography (PET) radiotracer. wikipedia.org These PET imaging studies have successfully visualized the distribution of 5-HT1A receptors in the brains of rats, cats, non-human primates (macaques), and humans. nih.govwikipedia.org The ability of [¹⁸F]Befiradol to serve as an effective PET tracer inherently confirms its capacity to cross the blood-brain barrier and engage with its target receptors in a functionally active state. wikipedia.org

Further evidence of its central activity comes from electrophysiological and neurochemical studies. Befiradol has been shown to efficaciously inhibit the electrical activity of 5-HT neurons in the dorsal raphe nucleus, a key brain region, by activating presynaptic 5-HT1A autoreceptors. nih.gov This direct modulation of neuronal activity within the CNS provides functional confirmation of the compound's brain penetration and target engagement. nih.gov

| Species | Methodology | Key Finding |

|---|---|---|

| Rat | PET Imaging with [¹⁸F]Befiradol | Demonstrated specific binding to 5-HT1A receptors, confirming BBB penetration. nih.govwikipedia.org |

| Cat | PET Imaging with [¹⁸F]Befiradol | Confirmed brain penetration and receptor distribution. wikipedia.org |

| Macaque (Non-human primate) | PET Imaging with [¹⁸F]Befiradol | Visualized distribution of 5-HT1A receptors in the primate brain. nih.govwikipedia.org |

| Human | PET Imaging with [¹⁸F]Befiradol | Used to study 5-HT1A receptor distribution, confirming CNS entry in humans. wikipedia.org |

Q & A

Advanced Research Question

- Normalization protocols : Data should be normalized to serotonin’s maximal response to control for batch variability .

- Triplicate-independent experiments : Report mean ± SEM from ≥3 replicates to validate cAMP or β-arrestin recruitment trends .

- Blinded analysis : Use independent reviewers for behavioral scoring in animal studies to reduce bias .

- Open-access data sharing : Deposit raw cryo-EM maps in repositories like EMDB for peer validation .

How does Befiradol’s functional selectivity compare to other 5-HT1A agonists?

Basic Research Question

Comparative studies use:

- In vitro efficacy metrics : LogEC50 values for cAMP inhibition (Befiradol: ~8.5; Serotonin: ~7.2) .

- Bias factors : Calculated using the Black-Leff model to quantify β-arrestin vs. G-protein signaling ratios .

- Structural analogs : ST171 (a Befiradol derivative) shows enhanced Gi/o coupling due to TM1/TM7 shifts .

What are the ethical considerations for translating Befiradol into clinical trials?

Advanced Research Question

- IND compliance : Submit detailed pharmacokinetic/toxicology data to regulatory bodies (e.g., FDA) .

- Informed consent : Disclose risks of serotonin syndrome or cardiovascular effects in phase I trials .

- Preclinical rigor : Use two species (rodent + non-rodent) for safety profiling to avoid false negatives .

How can computational tools predict Befiradol’s off-target interactions?

Advanced Research Question

- Docking simulations : Screen against GPCR databases (e.g., GPCRdb) to assess selectivity over 5-HT2/7 subtypes .

- Machine learning : Train models on ChEMBL bioactivity data to predict ADMET profiles .

- Network pharmacology : Map Befiradol’s interaction with pain/Parkinson’s disease pathways (e.g., mTOR, D2R) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products